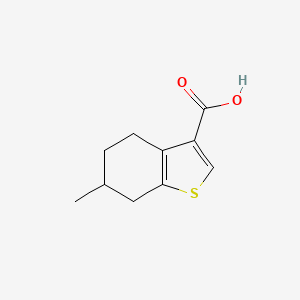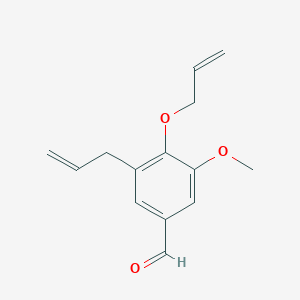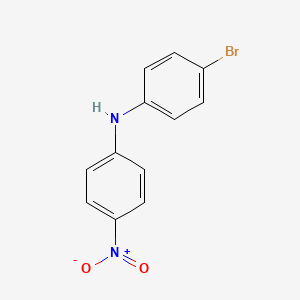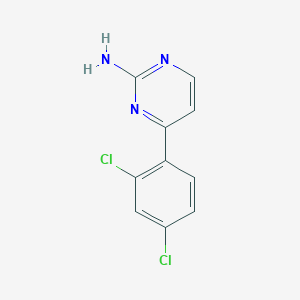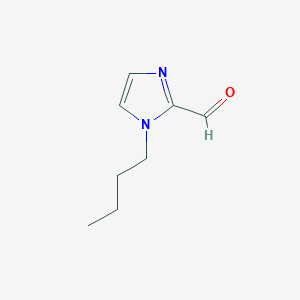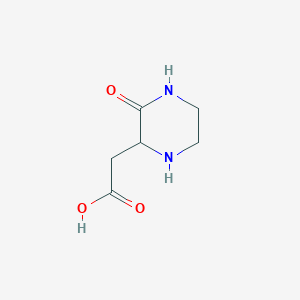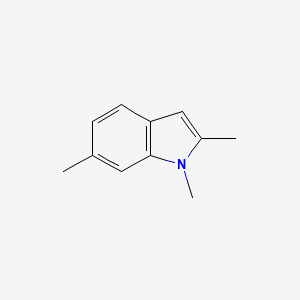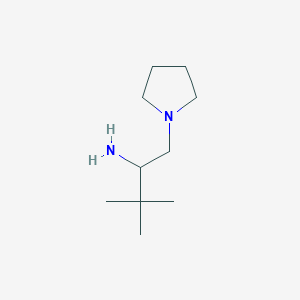
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include asymmetric Michael addition and stereoselective alkylation, as described in the synthesis of a key intermediate for premafloxacin, which shares the pyrrolidinyl moiety with our compound of interest . Another synthesis method for a compound with a pyridine ring involves a facile method that leads to the formation of a rigid cyclic tetramer . These methods could potentially be adapted for the synthesis of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine often includes heterocyclic rings, such as pyrrolidine or pyridine, which are known to influence the physical and chemical properties of the molecules . The presence of these rings can lead to the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Compounds with pyrrolidine rings can undergo various chemical reactions, including cyclization to form pyrroles, as seen in the reaction of 3,4-dimethyl-2,5-hexanedione with model amines . This suggests that 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine could also participate in similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing pyrrolidine and pyridine rings can be quite diverse. For instance, the presence of these rings can lead to significant steric effects that influence the stability and reactivity of the molecules . Additionally, the fluorescent properties of these compounds can change upon complexation with metals, as observed with a ligand similar to our compound of interest . The antimicrobial properties of related compounds have also been studied, indicating potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
-
Pharmacological Research
- A study reported the use of a similar compound, a 3,3-dimethyl substituted N-aryl piperidine, as an inhibitor of microsomal prostaglandin E synthases-1 (mPGES-1) . This enzyme is involved in the production of prostaglandin E2, a lipid compound with various physiological effects, including the mediation of inflammation .
- In the study, the compound potently inhibited PGE2 synthesis in an ex vivo human whole blood assay with an IC50 of 7nM .
- While “3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine” is not the exact compound used in the study, it’s possible that it could have similar pharmacological effects due to its structural similarity .
-
Chemical Synthesis
- “3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine” is available for purchase from chemical suppliers . It can be used in the field of chemistry for the synthesis of new compounds .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not readily available .
-
Pharmaceutical Research
- A similar compound, a 3,3-dimethyl substituted N-aryl piperidine, has been reported as an inhibitor of microsomal prostaglandin E synthases-1 (mPGES-1) . This enzyme is involved in the production of prostaglandin E2, a lipid compound with various physiological effects, including the mediation of inflammation .
- In the study, the compound potently inhibited PGE2 synthesis in an ex vivo human whole blood assay with an IC50 of 7nM .
- While “3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine” is not the exact compound used in the study, it’s possible that it could have similar pharmacological effects due to its structural similarity .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODVMXFHKPVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406720 |
Source


|
| Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
CAS RN |
844882-19-5 |
Source


|
| Record name | α-(1,1-Dimethylethyl)-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844882-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

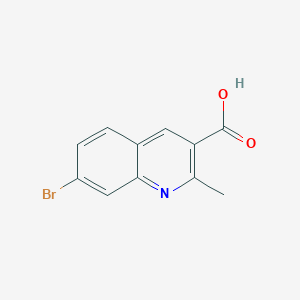

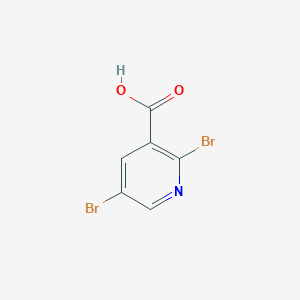
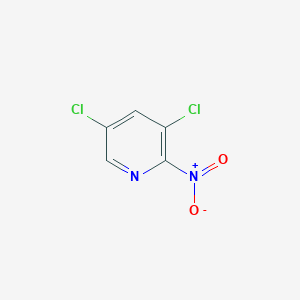
![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)

